molecular formula C18H16F3NO B4879101 7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4879101
M. Wt: 319.3 g/mol
InChI Key: IJZCRCZOWPTRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TFMQ and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of TFMQ is not fully understood. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation. TFMQ has also been found to interact with certain receptors in the body, leading to its antiviral activity.
Biochemical and Physiological Effects
TFMQ has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and reduce inflammation in the body. TFMQ has also been found to have antiviral activity, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

TFMQ has advantages and limitations for lab experiments. One advantage is that it has been found to have multiple potential applications in scientific research, including antitumor, anti-inflammatory, and antiviral activity. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many future directions for research on TFMQ. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential applications in other areas, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to determine the safety and efficacy of TFMQ in humans.

Synthesis Methods

7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone can be synthesized using different methods. One method involves the reaction of 2-bromo-1-(trifluoromethyl)benzene with 2,3-dimethyl-1,4-quinone in the presence of a palladium catalyst. Another method involves the reaction of 2-(trifluoromethyl)aniline with 2,3-dimethyl-1,4-quinone in the presence of a palladium catalyst. These methods have been optimized to produce high yields of TFMQ.

Scientific Research Applications

TFMQ has been studied for its potential applications in scientific research. It has been found to have antitumor activity and has been used in the development of anticancer drugs. TFMQ has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and has been used in the development of anti-inflammatory drugs. TFMQ has also been studied for its potential as an antiviral agent. It has been found to inhibit the replication of certain viruses and has been used in the development of antiviral drugs.

properties

IUPAC Name

7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c1-10-7-8-13-14(9-16(23)22-17(13)11(10)2)12-5-3-4-6-15(12)18(19,20)21/h3-8,14H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCRCZOWPTRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

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